molecular formula C5F10O4S B1596129 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride CAS No. 4089-57-0

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride

Cat. No. B1596129
CAS RN: 4089-57-0
M. Wt: 346.1 g/mol
InChI Key: JJMSFRPBSYTEIN-UHFFFAOYSA-N
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Description

“2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride” is a chemical compound with the formula C9F18O3. It has a molecular weight of 498.0658 . The compound is also known by other names such as Propionyl fluoride, tetrafluoro-2-[hexafluoro-2-(heptafluoropropoxy)propoxy]-, and Perfluoro-(2,5-dimethyl-3,6-dioxanonanal) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20 .

Scientific Research Applications

Synthesis and Reactivity

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride, as a derivative of tetrafluoroethane β-sultone (TFES), contributes to a variety of interesting fluoroalkylsulfonic acids and derivatives. These compounds, including FSO2CF2COOH, are effective in incorporating CF2 groups into various bonds, contributing significantly to difluoromethylation reactions in medicinal chemistry and materials science (Zhang et al., 2014).

Fluorination Reagents

Compounds derived from tetrafluoroethane β-sultone, such as FSO2CF2COOH, are known for their role as versatile difluoromethylation and trifluoromethylation reagents. These reagents have found applications in drug design and the synthesis of novel functional materials, demonstrating their importance in the realm of organic chemistry and pharmaceuticals (L’Heureux et al., 2010).

Synthesis of Functional Materials

Derivatives of tetrafluoroethane β-sultone, like FSO2CF2COOH, are crucial in synthesizing functional copolymers and cation-exchange membranes. These copolymers have a range of applications, from thermal and chemical stability to electrochemical properties, useful in various electrodyalysis processes (Kostov et al., 1991).

Catalytic Applications

Compounds related to tetrafluoroethane β-sultone are also significant in catalytic applications, including C-F bond activation and fluorocarbon functionalization. This demonstrates their potential in creating more efficient and sustainable chemical processes (Vela et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 2,2,3,3-Tetrafluoro-1-propanol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, causes serious eye irritation, and is toxic if inhaled .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O4S/c6-1(16)2(7,3(8,9)10)19-4(11,12)5(13,14)20(15,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSFRPBSYTEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880202
Record name Perfluoro-2-(2-(fluorosulfonyl)ethoxy)propionyl fluoride
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Molecular Weight

346.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride

CAS RN

4089-57-0
Record name 2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propanoyl fluoride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]-
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Record name Perfluoro-2-(2-(fluorosulfonyl)ethoxy)propionyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propionyl fluoride
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Synthesis routes and methods

Procedure details

FSO2CF2CF2COF obtained in Example 1-6, CsF powder and diglyme are charged into an autoclave, and hexafluoropropene oxide is introduced with stirring under cooling with ice. Stirring is continued for 1 hour, and the content in the autoclave is distilled under reduced pressure to obtain FSO2CF2CF2OCF(CF3)COF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride
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2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride
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2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride

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